N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide
Overview
Description
N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide is a complex organic compound that combines the unique structural features of adamantane and naphthalene derivatives Adamantane is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to its derivatives Naphthalene, on the other hand, is a polycyclic aromatic hydrocarbon with significant applications in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the adamantane and naphthalene derivatives. One common method involves the reaction of 1-bromoadamantane with a suitable naphthalene derivative under specific conditions. The reaction is often catalyzed by transition metal complexes, such as manganese salts, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times . This method allows for the rapid synthesis of the compound with minimal by-products, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Molecular docking studies have suggested that the compound may bind to enzyme active sites, disrupting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)amides: These compounds share the adamantane moiety and exhibit similar stability and reactivity.
Adamantane-functionalized phthalimides: These derivatives also combine adamantane with aromatic systems, showing potential in drug discovery and materials science.
Adamantane-based sulfonamides: Similar to N-[(adamantan-1-yl)methyl]-4-ethoxynaphthalene-1-sulfonamide, these compounds have applications in medicinal chemistry and materials science.
Uniqueness
This compound is unique due to its combination of the adamantane and naphthalene moieties, which imparts distinct chemical and physical properties. This combination enhances its stability, reactivity, and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-ethoxynaphthalene-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-2-27-21-7-8-22(20-6-4-3-5-19(20)21)28(25,26)24-15-23-12-16-9-17(13-23)11-18(10-16)14-23/h3-8,16-18,24H,2,9-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCGRRQEXIQVIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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